![molecular formula C9H12ClNO2 B14055876 (R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chiral compound that features a benzodioxole moiety. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a benzodioxole derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Formation: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be used to modify the benzodioxole ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Development: It may serve as a lead compound or intermediate in the development of new drugs.
Industry
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of ®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine: The non-chiral version of the compound.
Other Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different functional groups.
Uniqueness
®-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its chiral nature and specific structural features, which can impart distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
(1R)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
KGOBQBDZUNCOGL-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
SMILES canónico |
CC(C1=CC2=C(C=C1)OCO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

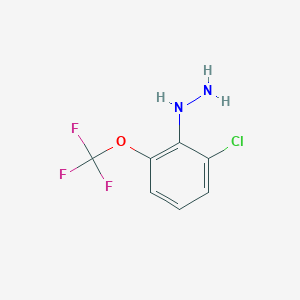
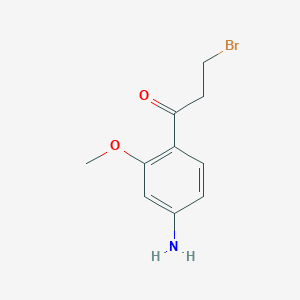
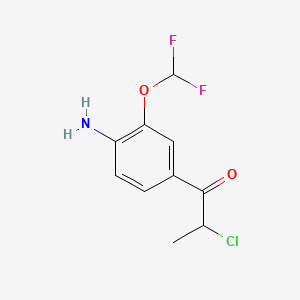
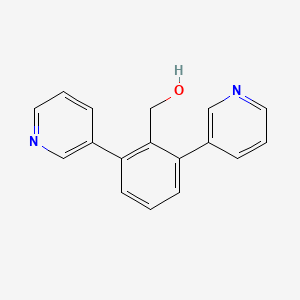

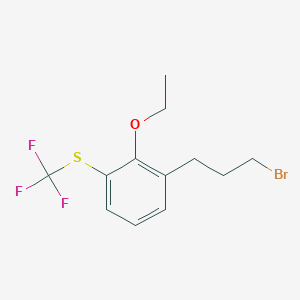

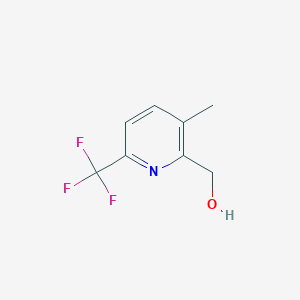
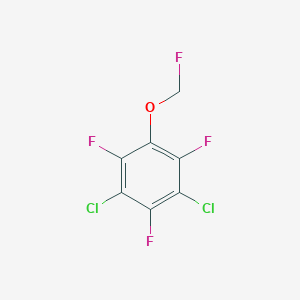
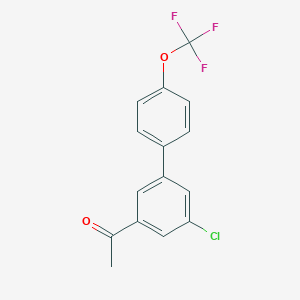
![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)

